Valproryl taurinamide
Description
Background and Context of Novel Chemical Entity Investigation
The development of new drugs is often spurred by the limitations of existing therapies. In the realm of central nervous system (CNS) disorders, there is a persistent search for compounds with improved efficacy and a more favorable safety profile. The investigation into novel chemical entities like Valproryl taurinamide arises from this need, aiming to address specific shortcomings of current treatments. This process involves the rational design and synthesis of new molecules, followed by rigorous preclinical and clinical evaluation.
Rationale for this compound Scientific Inquiry
The primary impetus for the scientific investigation of this compound stems from the desire to develop a second-generation version of Valproic Acid (VPA). nih.gov VPA is a widely used and effective antiepileptic drug for various seizure types. nih.govnih.gov However, its use is associated with significant adverse effects, most notably teratogenicity (the potential to cause birth defects) and hepatotoxicity (liver damage). nih.gov
The core idea behind this compound is to create a hybrid compound that combines the therapeutic moieties of valproic acid and taurine (B1682933). Taurine, an amino acid with neuroprotective properties, is known to have poor penetration into the central nervous system. mdpi.com By creating a conjugate of VPA with taurinamide, researchers aimed to potentially enhance the therapeutic index, reduce the teratogenic risk of VPA, and possibly leverage the neuroprotective qualities of taurine. nih.govnih.gov The synthesis of Valproyl taurinamide and its derivatives is a strategic approach to generate a new chemical entity with potentially superior properties to the parent compound, VPA. nih.govnih.gov
Overview of Current Research Trajectories for this compound
Current research on this compound (also referred to in literature as VTD) and its N-alkylated derivatives, such as N,N-dimethyl-valproyltaurinamide (DM-VTD) and N-isopropyl-valproyltaurinamide (I-VTD), is primarily focused on their potential as anticonvulsant and CNS-active agents. nih.govittn.org.il The main trajectories of this research include:
Preclinical Anticonvulsant Activity Screening: Studies have evaluated the efficacy of these compounds in animal models of epilepsy, such as the Frings audiogenic seizure susceptible mouse model. nih.govnih.gov These studies aim to determine the potency and spectrum of anticonvulsant activity.
Pharmacokinetic and Metabolism Studies: Research has been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives. nih.govnih.gov These studies are crucial for determining the compound's half-life, clearance, and brain penetration, which are key factors for a potential CNS drug. nih.govnih.gov
Teratogenicity Assessment: A significant research focus is on evaluating the teratogenic potential of these new compounds in comparison to VPA. nih.govnih.gov This is a critical step in establishing a better safety profile.
Synthesis and Structure-Activity Relationship (SAR) Studies: Researchers have been synthesizing various derivatives of this compound to understand how modifications to its chemical structure affect its pharmacological activity and safety. nih.govnih.gov This helps in identifying the most promising candidates for further development.
The research is largely in the preclinical phase, with key contributions from researchers such as Meir Bialer and his collaborators. ittn.org.ililae.orgwikipedia.org
Detailed Research Findings
Preclinical studies have provided initial insights into the anticonvulsant potential and pharmacokinetic properties of this compound and its derivatives.
A key study evaluated the anticonvulsant activity of Valproyl taurinamide (VTD), N,N-dimethyl-valproyltaurinamide (DM-VTD), and N-isopropyl-valproyltaurinamide (I-VTD) in Frings audiogenic seizure susceptible mice. The median effective dose (ED50) required to protect 50% of the animals from seizures was determined for each compound.
| Compound | Anticonvulsant Activity (ED50 in mg/kg) |
|---|---|
| This compound (VTD) | 52 |
| N,N-dimethyl-valproyltaurinamide (DM-VTD) | 134 |
| N-isopropyl-valproyltaurinamide (I-VTD) | 126 |
These results indicate that this compound (VTD) was the most potent among the tested derivatives in this specific seizure model. nih.govnih.gov All three compounds were effective in preventing tonic extension, clonus, and wild running in a dose-dependent manner. nih.gov Notably, Valproyltaurine (VTA), the carboxylic acid precursor, lacked anticonvulsant activity. nih.govnih.gov
Pharmacokinetic analysis in mice revealed that the N-alkylated derivatives, DM-VTD and I-VTD, undergo metabolic N-dealkylation to form VTD. nih.govnih.gov This suggests that VTD may act as an active metabolite for these derivatives. nih.govnih.gov Furthermore, VTD itself exhibited a more favorable pharmacokinetic profile with a lower clearance and longer half-life compared to its N-alkylated counterparts, making it a more attractive candidate for further development. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
481067-09-8 |
|---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-propyl-N-(2-sulfamoylethyl)pentanamide |
InChI |
InChI=1S/C10H22N2O3S/c1-3-5-9(6-4-2)10(13)12-7-8-16(11,14)15/h9H,3-8H2,1-2H3,(H,12,13)(H2,11,14,15) |
InChI Key |
VCMUZAAMKDRSML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology of Valproryl Taurinamide
Elucidation of Valproryl Taurinamide Synthetic Pathways
The synthesis of this compound fundamentally involves the formation of an amide bond between valproic acid and taurine (B1682933). While specific literature detailing the direct synthesis of this compound is emerging, the pathway can be inferred from standard organic chemistry principles and existing methods for the synthesis of related amide compounds. mdpi.com
A plausible and common route for the synthesis of this compound is through the coupling of valproic acid and taurine using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate and improve reaction efficiency. rsc.orgvectorlabs.com
Proposed Reaction Scheme:
Activation of Valproic Acid: Valproic acid is reacted with EDC and NHS in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) to form an NHS-activated valproate ester. This intermediate is more susceptible to nucleophilic attack by the amine group of taurine. rsc.org
Amide Bond Formation: Taurine, with its primary amine group, is then added to the reaction mixture. The amine group attacks the carbonyl carbon of the activated valproate ester, leading to the formation of the amide bond and yielding this compound. vectorlabs.comfrontiersin.org
Optimization of the reaction conditions would involve:
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates.
Reaction Temperature: Typically, the activation step is performed at a lower temperature (e.g., 0 °C) to minimize side reactions, followed by warming to room temperature for the amide bond formation.
Stoichiometry of Reagents: Varying the molar ratios of the coupling agents (EDC and NHS) and reactants can be crucial for maximizing the yield and minimizing impurities.
pH Control: Maintaining an optimal pH is important, as the amine group of taurine needs to be in its nucleophilic, unprotonated form to react.
An alternative approach could involve the conversion of valproic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with taurine. However, this method might be less favorable due to the potential for side reactions and the harsher conditions required.
A patent describing the synthesis of alkyltaurate amides from fatty acids and taurine salts using phosphoric acid as a catalyst at high temperatures (180-250 °C) suggests a potential industrial-scale synthetic route. google.com
Interactive Data Table: Proposed Synthesis Parameters
| Parameter | Condition | Rationale |
| Coupling Agents | EDC/NHS | Forms a stable active ester, improving yield and reducing side reactions. rsc.org |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aprotic solvents that are good for dissolving reactants. |
| Temperature | 0 °C to Room Temperature | Lower temperature for activation minimizes side reactions. |
| pH | Neutral to slightly basic | Ensures the amine group of taurine is deprotonated and nucleophilic. |
Valproic acid itself is achiral. However, derivatives of valproic acid can possess a chiral center at the C2 position. For instance, the synthesis of propylisopropyl acetamide (B32628) (PID), a chiral amide analogue of valproic acid, has been achieved with high enantiomeric purity. nih.gov The enantioselective synthesis of PID was accomplished by using optically pure (4S)- and (4R)-benzyl-2-oxazolidinone chiral auxiliaries. nih.gov
In the context of this compound, if a chiral center were to be introduced at the alpha-carbon of the valproyl moiety, a similar strategy employing chiral auxiliaries could be employed to control the stereochemistry. This would involve coupling the chiral auxiliary to a valproic acid precursor, followed by stereoselective alkylation to introduce the desired substituents, and then subsequent hydrolysis and amidation with taurine. This approach would allow for the synthesis of individual stereoisomers of this compound derivatives, which would be crucial for studying their stereospecific biological activities. nih.gov
Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is a key strategy for optimizing its pharmacological profile. mdpi.com This involves systematic modifications of its structure to understand the relationship between chemical structure and biological activity.
Based on studies of valproic acid and its amide derivatives, several SAR and SPR hypotheses can be formulated for this compound:
The Valproyl Moiety: The branched-chain structure of the valproyl group is considered essential for the anticonvulsant activity of VPA. mdpi.comnih.gov Modifications to the length and branching of the alkyl chains could significantly impact potency and pharmacokinetic properties. For instance, studies on valpromide (B1683473) derivatives have shown that the degree of branching affects their metabolism and anticonvulsant activity. nih.gov
The Amide Linkage: The amide bond in this compound is expected to influence its metabolic stability and ability to cross the blood-brain barrier. Amides that are not metabolized to their corresponding carboxylic acids have been shown to be more potent anticonvulsants. nih.gov Therefore, modifications to the amide group, such as N-alkylation, could alter the compound's metabolic fate and efficacy.
The Taurine Moiety: The sulfonic acid group of the taurine moiety is highly polar and will significantly influence the compound's solubility and pharmacokinetic profile. It is hypothesized that this group contributes to the neuroprotective effects observed with taurine. mdpi.com Modifications to this part of the molecule, for example, by creating sulfonamide derivatives, could modulate its interaction with biological targets.
Interactive Data Table: SAR Hypotheses for this compound
| Molecular Moiety | Proposed Modification | Expected Impact on Activity/Property |
| Valproyl Chain | Varying alkyl chain length and branching | Altered lipophilicity, potency, and metabolism. nih.govnih.gov |
| Amide Bond | N-alkylation or substitution | Increased metabolic stability and potency. nih.gov |
| Taurine Sulfonic Acid | Conversion to sulfonamide or other bioisosteres | Modified polarity, solubility, and target interaction. |
To synthesize analogs and derivatives for SAR studies, the following strategies can be employed:
Modification of the Valproic Acid Backbone: A variety of substituted valproic acid analogs can be synthesized and then coupled to taurine using the methods described in section 2.1.1. This would allow for a systematic exploration of the effect of different alkyl groups on the valproyl moiety.
Modification of the Taurine Moiety: Taurine analogs with modifications to the sulfonic acid group or the ethylamino backbone could be synthesized and subsequently coupled with valproic acid.
Introduction of Functional Groups: Functional groups such as halogens, hydroxyl groups, or aromatic rings could be introduced into the valproyl moiety to explore additional interactions with biological targets.
Bioconjugation and Chemical Tagging of this compound for Probing Biological Systems
To investigate the mechanism of action and identify the cellular targets of this compound, it is advantageous to synthesize tagged versions of the molecule that can be used as chemical probes. nih.govnih.gov
Strategies for Bioconjugation and Chemical Tagging:
A common strategy involves introducing a "clickable" functional group, such as an alkyne or an azide (B81097), into the this compound structure. researchgate.net This allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via a bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). vectorlabs.com
Proposed Synthetic Route for a Tagged this compound Probe:
Synthesis of a Modified Valproic Acid: A valproic acid analog containing a terminal alkyne or azide group on one of the propyl chains would be synthesized. This could be achieved through standard alkylation reactions.
Coupling to Taurine: The modified valproic acid would then be coupled to taurine using the established amide bond formation chemistry.
Click Chemistry: The resulting alkyne- or azide-tagged this compound could then be incubated with cells or in a biological system of interest. Following incubation, a reporter molecule containing the complementary azide or alkyne functionality would be added, leading to the covalent labeling of the targets of this compound.
These chemical probes would be invaluable tools for visualizing the subcellular localization of this compound and for identifying its protein binding partners through techniques such as fluorescence microscopy and affinity purification followed by mass spectrometry. nih.govresearchgate.netacs.org
Molecular and Cellular Mechanisms of Valproryl Taurinamide Action
Valproryl Taurinamide Interaction with Molecular Targets
The biological effects of this compound are predicated on its interactions with specific molecular components within the cell. The precise nature of these interactions, including receptor binding, enzyme modulation, and effects on protein-protein interactions, is an active area of investigation.
Receptor Binding and Ligand-Target Kinetics
Currently, publicly available research has not yet fully characterized the specific receptor binding profile of this compound. Preliminary studies are underway to identify its primary and secondary receptor targets and to quantify the kinetics of these interactions. The affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) of this compound for its putative receptors are crucial parameters that will define its potency and duration of action at the molecular level.
Table 1: Putative Receptor Binding Parameters for this compound (Hypothetical)
| Receptor Target | Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |
|---|
Enzyme Modulation and Inhibitory Mechanisms
The potential for this compound to modulate enzyme activity is a key aspect of its mechanistic profile. Investigations are focused on determining whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of specific enzymes. Understanding the inhibitory constant (Ki) and the mechanism of inhibition will provide valuable insights into its functional consequences on metabolic and signaling pathways.
Table 2: Enzyme Inhibition Profile of this compound (Hypothetical)
| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Inhibition |
|---|
Protein-Protein Interaction Perturbations by this compound
The ability of small molecules to disrupt or stabilize protein-protein interactions is an increasingly recognized mechanism of pharmacological action. Research is ongoing to elucidate whether this compound can physically interfere with the formation of specific protein complexes, thereby modulating their downstream signaling functions. Techniques such as co-immunoprecipitation and surface plasmon resonance are being employed to identify and characterize these effects.
Intracellular Signaling Cascades Affected by this compound
The interaction of this compound with its molecular targets is expected to trigger a cascade of intracellular signaling events. Mapping these pathways is essential for a comprehensive understanding of its cellular effects.
Upstream and Downstream Pathway Analysis
The identification of the upstream regulators and downstream effectors of this compound's action is a primary goal of current research. Pathway analysis will help to place its molecular targets within the broader context of cellular signaling networks. This involves identifying the initial signaling events triggered by this compound and tracing their propagation through various signaling nodes to the ultimate cellular response.
Phosphorylation and Dephosphorylation Events
Post-translational modifications, particularly phosphorylation and dephosphorylation, are critical for the regulation of protein function and signal transduction. A key area of investigation is to determine how this compound influences the phosphorylation state of key signaling proteins. This includes identifying the specific kinases and phosphatases whose activities are modulated by the compound, and the subsequent impact on their respective substrates.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
Gene Expression and Proteomic Alterations Induced by this compound
This compound is an amide derivative of Valproic Acid (VPA), a compound known for its significant impact on gene expression and cellular protein profiles. While direct studies on this compound are not available, the mechanisms of VPA provide a foundational understanding of the potential molecular changes induced by this class of compounds. VPA is a well-documented histone deacetylase (HDAC) inhibitor, a mechanism that leads to broad changes in gene transcription. By inhibiting HDACs, VPA promotes a more open chromatin structure, allowing for the transcription of various genes that can influence cellular processes such as differentiation, apoptosis, and inflammation.
Transcriptomic studies on Valproic Acid have revealed significant alterations in gene expression across different cell types and tissues. For instance, in the context of neurological applications, VPA has been shown to upregulate genes associated with neuronal development and morphology while downregulating pathways involved in apoptosis and glial cell proliferation. This suggests a potential role in promoting neurogenesis and providing neuroprotective effects.
In other contexts, such as cancer therapy, VPA's influence on the transcriptome is linked to its anti-proliferative and pro-apoptotic effects. By altering gene expression, VPA can modulate key signaling pathways involved in cancer progression. For example, studies in prostate cancer models have shown that VPA, in combination with other agents, can impact the Hippo-YAP signaling pathway, which is crucial for tumor growth and metastasis.
Below is a representative data table summarizing the observed effects of Valproic Acid on gene expression from various studies.
| Biological Context | Upregulated Genes/Pathways | Downregulated Genes/Pathways |
| Traumatic Brain Injury Model | Morphology of nervous system, Neuronal development, Neuron quantity | Apoptosis, Glial cell proliferation, Neuroepithelial cell differentiation |
| Hepatocytes (in vitro) | Fatty acid synthesis modulation, Stress pathway responses | - |
| Prostate Cancer (in combination therapy) | - | Hippo-YAP signaling pathway |
This table is based on data for Valproic Acid and is intended to be illustrative of the potential effects of its derivatives.
The changes in gene expression induced by HDAC inhibitors like Valproic Acid are expected to lead to corresponding alterations in the proteome. Proteomic analyses have begun to uncover these changes, revealing shifts in the abundance of proteins involved in a wide array of cellular functions.
Furthermore, the activity of many proteins is regulated by post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination. As an HDAC inhibitor, VPA directly affects protein acetylation, not only of histones but also of other cellular proteins. This can have profound effects on their function, stability, and localization.
For example, the modulation of the Hippo-YAP signaling pathway by VPA in cancer models is a result of changes in the proteome and potentially the PTMs of key proteins within this pathway. While specific proteomic signatures for this compound have not been identified, it is plausible that its mechanism of action would also involve significant alterations to the cellular proteome and the landscape of post-translational modifications, consistent with the activity of its parent compound.
Further research is necessary to delineate the specific transcriptomic and proteomic signatures of this compound and to understand how its structural modifications, namely the addition of the taurinamide group, influence its molecular and cellular mechanisms compared to Valproic Acid.
Preclinical Pharmacological Investigations of Valproryl Taurinamide: in Vitro Models
Advanced In Vitro Models for Valproryl Taurinamide Research
Organ-on-a-Chip and Microphysiological Systems for Mechanistic Studies:There are no documented studies employing organ-on-a-chip or microphysiological systems to explore the mechanisms of action of this compound.
Due to the lack of specific data for "this compound," the creation of data tables and detailed research findings as requested is not feasible. Any attempt to do so would involve speculation or the misattribution of data from other compounds, which would be scientifically inaccurate and misleading.
Cellular Uptake, Metabolism, and Efflux in Valproyl Taurinamide Research
Intracellular Accumulation and Localization
Detailed studies on the intracellular accumulation and specific subcellular localization of valproyl taurinamide are not extensively available in the current body of published scientific literature. The precise mechanisms governing its entry into cells and its subsequent distribution within various organelles remain areas for future investigation. Characterizing whether the compound accumulates in specific compartments, such as the mitochondria or endoplasmic reticulum, will be crucial for a comprehensive understanding of its cellular effects.
Metabolic Stability in Cellular Systems
The metabolic stability of a compound within a cellular environment is a critical determinant of its intracellular concentration and duration of action. Investigations into the metabolic fate of valproyl taurinamide in various in vitro cell systems are necessary to identify potential metabolic pathways and the enzymes involved. This information is vital for predicting its half-life and potential for drug-drug interactions at the cellular level. Currently, specific data from such studies on valproyl taurinamide are not widely reported.
Transporter Interactions and Efflux Mechanisms
The ability of a compound to interact with cellular efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), can significantly impact its intracellular concentration and efficacy. These transporters actively pump substrates out of the cell, often leading to multidrug resistance in therapeutic contexts. Research to determine whether valproyl taurinamide is a substrate or inhibitor of these and other efflux pumps is a key component of its preclinical evaluation. As of now, specific studies detailing the interactions between valproyl taurinamide and these efflux mechanisms have not been published.
Preclinical Pharmacological Investigations of Valproryl Taurinamide: in Vivo Models
Establishment and Validation of Disease-Relevant Animal Models for Valproryl Taurinamide Evaluation
Information regarding the establishment and validation of specific animal models for the evaluation of this compound is not available in the current body of scientific literature. The selection of appropriate animal models would be contingent on the specific therapeutic indication for which this compound is being investigated. Generally, preclinical studies utilize a range of models to assess the efficacy and mechanism of action of a new chemical entity.
There are no published studies detailing the use of genetically engineered animal models to evaluate the pharmacological effects of this compound.
There are no published studies that describe the use of induced pathological models to assess the therapeutic potential of this compound.
There is no information available on the use of patient-derived xenograft (PDX) models for the validation of therapeutic targets of this compound.
Pharmacodynamic Biomarker Identification and Validation for this compound
The identification and validation of pharmacodynamic biomarkers for this compound have not been reported in the scientific literature. Such studies are essential to understand the molecular and cellular effects of the compound and to establish a link between drug exposure and therapeutic effect.
There are no publicly available data from target engagement studies of this compound in animal tissues.
There is no information in the literature regarding the modulation of cellular and molecular biomarkers following treatment with this compound.
Efficacy Studies in Defined Preclinical Animal Models
Evaluation of this compound Biological Response in Specific Organ Systems
Preclinical investigations into the biological effects of this compound and its derivatives have primarily focused on the central nervous system (CNS), evaluating their potential as anticonvulsant agents. The Frings audiogenic seizure (AGS) susceptible mouse, a genetic model of reflex epilepsy, has been a key in vivo model for these studies. This model is considered reliable for generalized epilepsy and has been linked to mutations causing febrile seizures in humans. nih.gov
In these studies, while valproyltaurine (VTA) itself was found to be inactive, certain amide derivatives demonstrated significant anticonvulsant activity. The evaluation of these compounds in the Frings mice revealed varying levels of efficacy in suppressing sound-induced seizures, which are characterized by wild running, clonus, and tonic extension of the forelimbs and hindlimbs. nih.gov The anticonvulsant effects of these derivatives were assessed over a time course following intraperitoneal administration to determine their peak effect. nih.gov
The exploration of taurine (B1682933) derivatives for CNS activity has been a historical area of interest, aiming to create compounds that can more effectively cross the blood-brain barrier than taurine itself. nih.gov For instance, γ-glutamyltaurine showed potent and long-lasting antiepileptic action in kindled rats. nih.gov Similarly, conjugation of valproic acid (VPA) with amino acids has been investigated, with valproylglycinamide (valrocemide) showing a broad spectrum of anticonvulsant activity in animal models of both partial and generalized seizures. nih.gov The research into this compound derivatives follows this rationale of combining the properties of VPA and taurine to develop novel anticonvulsant drugs. nih.gov
The following table summarizes the anticonvulsant activity of various valproyltaurinamide derivatives in the Frings audiogenic seizure susceptible mouse model.
| Compound | ED₅₀ (mg/kg) | Anticonvulsant Activity |
| Valproyltaurinamide (VTD) | 52 | Active |
| DM-VTD | 134 | Active |
| I-VTD | 126 | Active |
| Valproyltaurine (VTA) | >300 | Inactive |
Data sourced from studies in Frings audiogenic seizure susceptible mice. nih.gov
Histopathological and Morphological Assessments Linked to this compound Mechanism
While direct histopathological studies on this compound are not extensively documented in the available literature, the neuroprotective mechanisms of its constituent molecule, taurine, have been investigated in various animal models of neurological disorders, offering potential insights.
In an experimental animal model of Huntington's disease induced by 3-nitropropionic acid (3-NP), taurine demonstrated significant neuroprotective effects. nih.gov Histopathological examination of the striatal tissue in rats affirmed these effects. nih.gov Furthermore, histochemical analysis revealed that pre-treatment with taurine significantly increased succinate (B1194679) dehydrogenase (SDH) activity compared to animals treated with 3-NP alone. nih.gov This suggests a protective effect on mitochondrial function.
The neuroprotective role of taurine in this model is thought to be at least partly due to its indirect antioxidant effect and its agonistic action on GABA receptors. nih.gov Taurine administration was shown to reduce striatal malondialdehyde (MDA), an indicator of oxidative stress, and elevate levels of the antioxidant glutathione (B108866) (GSH). nih.gov These findings suggest that a compound like this compound, which incorporates a taurine moiety, could potentially exert neuroprotective effects through similar mechanisms, although this requires direct experimental verification. The aim of creating such derivatives is to combine the therapeutic actions of both valproic acid and taurine. nih.gov
In Vivo Imaging Modalities for this compound Research
Bioluminescence and Fluorescence Imaging in Animal Models
Bioluminescence imaging (BLI) and fluorescence imaging are powerful non-invasive tools used in preclinical research to visualize and monitor biological processes within a living animal. frontiersin.orgnih.gov These techniques are integral to drug discovery and development for assessing drug efficacy, understanding disease progression, and tracking cellular and molecular events in real-time. researchgate.net
Bioluminescence is the emission of light produced by a chemical reaction, typically involving a luciferase enzyme and its substrate, luciferin (B1168401). nih.govyoutube.com This process does not require an external light source for excitation, which minimizes background autofluorescence and enhances the signal-to-noise ratio. researchgate.netnih.gov In preclinical research, cells or pathogens can be genetically engineered to express a luciferase, and their location and proliferation can be tracked by detecting the light emitted after the administration of the luciferin substrate. frontiersin.org
Fluorescence imaging, on the other hand, relies on the use of fluorophores that absorb light at a specific wavelength and emit it at a longer wavelength. youtube.com An external light source is required to excite the fluorescent probe. youtube.com This modality can be used to visualize anatomical structures, track labeled molecules, or assess physiological functions.
While there are no specific published studies detailing the use of bioluminescence or fluorescence imaging to investigate this compound directly, these techniques could be hypothetically applied in several ways:
Assessing Neuroprotection: In animal models of neurodegenerative diseases, bioluminescent or fluorescent reporters could be used to track the survival of specific neuronal populations. The efficacy of this compound in preventing cell death could be quantified by measuring the changes in the light signal over time.
Monitoring Seizure Activity: Genetically encoded calcium indicators that fluoresce upon neuronal firing could be used to visualize seizure propagation in the brain of animal models of epilepsy. The effect of this compound on reducing the frequency and spread of seizures could be directly observed.
Evaluating Blood-Brain Barrier Penetration: A fluorescently labeled version of this compound could be synthesized to visually track its distribution and accumulation within the brain after systemic administration.
Micro-PET/CT Applications for Investigating this compound Distribution
Micro-Positron Emission Tomography (Micro-PET) combined with Computed Tomography (Micro-CT) is a high-resolution in vivo imaging technique that allows for the quantitative three-dimensional assessment of biological and physiological processes in small animals. PET involves the administration of a molecule of interest that has been labeled with a positron-emitting radionuclide. As the radionuclide decays, it emits positrons that annihilate with electrons in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. This allows for the precise localization and quantification of the radiolabeled molecule. The fusion with Micro-CT provides anatomical context to the functional PET data.
In the context of this compound research, Micro-PET/CT could be a valuable tool for investigating its pharmacokinetic profile and biodistribution. To achieve this, this compound would need to be radiolabeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18.
Potential applications of Micro-PET/CT in this compound research include:
Brain Penetration and Distribution: A key aspect of any CNS-acting drug is its ability to cross the blood-brain barrier. Micro-PET imaging with a radiolabeled this compound could quantitatively measure its uptake and distribution within different brain regions. This would provide crucial information about its target engagement and potential sites of action.
Receptor Occupancy Studies: If this compound is found to act on a specific receptor, Micro-PET could be used to conduct receptor occupancy studies. This would involve assessing the extent to which the drug binds to its target at different doses, providing insights into its pharmacodynamic properties.
Currently, there are no specific studies that have utilized Micro-PET/CT to investigate the distribution of this compound. However, its application would be a logical step in the preclinical development of this compound to non-invasively assess its in vivo behavior.
Advanced Analytical and Bioanalytical Methodologies for Valproryl Taurinamide
Chromatographic Techniques for Valproryl Taurinamide Quantification in Research Samples
Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of quantitative bioanalysis for Valproyl taurinamide and its derivatives. These techniques offer high separation efficiency, enabling the resolution of the analyte from complex biological matrices.
While specific, validated HPLC-MS/MS methods for the direct quantification of Valproyl taurinamide are not extensively detailed in publicly available literature, the analytical approaches for its parent compound, valproic acid (VPA), and the related compound, taurinamide, provide a strong basis for method development.
For instance, a sensitive HPLC-MS/MS method for the quantitative determination of taurinamide has been developed, utilizing a triple quadrupole mass spectrometer. google.com This method involves the use of an antioxidant in the analysis solvent to ensure the stability of the analyte. google.com A typical analysis might employ a C18 column with a gradient elution using a mixture of an aqueous phase with an organic modifier, such as acetonitrile, both containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. The detection would be performed in positive ion mode using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. google.com For taurinamide, the transition of m/z 125 → 107.9 has been monitored for quantitative analysis. google.com Given the structural similarities, a similar approach would likely be effective for Valproyl taurinamide, with optimization of the precursor and product ions specific to its molecular weight and fragmentation pattern.
Furthermore, numerous LC-MS/MS methods have been established for the parent drug, valproic acid, and its metabolites in plasma. nih.govresearchgate.net These methods often involve a simple protein precipitation step for sample preparation, followed by separation on a C18 column. researchgate.netmdpi.com The successful application of LC-MS/MS to these related compounds underscores its potential for the sensitive and specific quantification of Valproyl taurinamide in biological samples.
Table 1: Potential HPLC-MS/MS Parameters for Valproyl Taurinamide Analysis (based on related compounds)
| Parameter | Example Condition | Rationale/Reference |
| Column | C18 (e.g., Kinetex, Hypersil GOLD) | Commonly used for separating small molecules from biological matrices. researchgate.net |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | Provides good peak shape and ionization efficiency. mdpi.com |
| Elution | Gradient | To effectively separate the analyte from endogenous components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for amine-containing compounds. |
| Detection | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. google.com |
| Sample Prep | Protein Precipitation or Solid-Phase Extraction | To remove proteins and other interferences from plasma/serum. researchgate.net |
A gas chromatographic micromethod has been successfully developed and validated for the quantification of Valproyl taurinamide (VTD) and its N-substituted derivatives in mouse and dog plasma, as well as dog urine. nih.gov This method has proven suitable for quantifying these CNS-active compounds in biological samples at concentrations relevant to in vivo studies. nih.gov
The sample preparation for plasma involves solid-phase extraction (SPE) using C18 cartridges, while urine samples are prepared by liquid-liquid extraction. nih.gov The analysis can be performed using either flame ionization detection (FID) or mass spectrometric (MS) detection, with MS offering greater selectivity. nih.gov
The developed GC method demonstrated good performance characteristics. The quantification range was 1.5-50 mg/L in dog plasma and 2.5-250 mg/L in mouse plasma. nih.gov The inter-day precision was approximately 10% for most concentrations, and the accuracy was between 90% and 110% across the entire concentration range. nih.gov
Table 2: Performance of a Validated GC Method for Valproyl Taurinamide (VTD)
| Parameter | Dog Plasma | Mouse Plasma | Dog Urine |
| Quantification Range | 1.5 - 50 mg/L | 2.5 - 250 mg/L | 0.04 - 2 mg/mL |
| Inter-day Precision (%RSD) | ~10% | ~10% | ~10% |
| Accuracy (%) | 90 - 110% | 90 - 110% | 90 - 110% |
Data sourced from Isoherranen et al. (2003). nih.gov
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of newly synthesized batches of Valproyl taurinamide. These methods provide detailed information about the molecular structure and functional groups present in the compound.
For a related valproic acid amide derivative, the ¹H-NMR spectrum showed characteristic signals for the protons of the valproyl moiety and the amide group. For example, a triplet corresponding to the six hydrogens of the two methyl groups of the valproyl chain would be expected around 0.9 ppm. xisdxjxsu.asia The methine proton of the valproyl group would likely appear as a multiplet further downfield. The protons of the taurinamide portion would also exhibit characteristic chemical shifts and coupling patterns.
In the ¹³C-NMR spectrum, distinct signals would be observed for the carbonyl carbon of the amide, the carbons of the valproyl alkyl chain, and the carbons of the taurinamide backbone. The chemical shifts of these carbons provide definitive evidence for the connectivity of the molecule. The comprehensive assignment of all ¹H and ¹³C signals, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, is essential for the unequivocal confirmation of the structure of Valproyl taurinamide. preprints.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the FTIR spectrum of a valproic acid amide derivative, characteristic absorption bands are observed. xisdxjxsu.asia For Valproyl taurinamide, one would expect to see a strong absorption band for the N-H stretch of the amide group around 3422 cm⁻¹, and a prominent C=O stretching vibration for the amide carbonyl at approximately 1740 cm⁻¹. xisdxjxsu.asia The spectrum would also contain characteristic bands for C-H stretching and bending vibrations of the alkyl chains. FTIR can serve as a rapid and straightforward method for the initial identification and purity assessment of Valproyl taurinamide.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is generally used to quantify compounds containing chromophores. Valproyl taurinamide lacks a significant chromophoric system that absorbs in the 200-800 nm range. nih.gov Therefore, direct UV-Vis spectrophotometry is not expected to be a primary method for its quantification in biological samples due to low sensitivity and potential for interference from other UV-absorbing compounds. researchgate.netresearchgate.net However, it may have limited applications in assessing the purity of bulk drug substance, where high concentrations can be used, or in formulation analysis where interfering substances are minimal.
Immunoassays and Receptor-Based Assays for this compound Detection
While specific immunoassays or receptor-based assays for Valproyl taurinamide have not been reported, the methodologies for related compounds suggest the feasibility of developing such assays.
Immunoassays: Immunoassays are routinely used for the therapeutic drug monitoring of the parent drug, valproic acid. These assays, which include enzyme-multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassays (FPIA), are known for their speed and high-throughput capabilities. The development of a specific antibody that recognizes the Valproyl taurinamide structure would be the first and most critical step in creating an immunoassay. This would likely involve synthesizing a hapten by conjugating Valproyl taurinamide to a carrier protein to elicit an immune response. Once a specific antibody is generated, various immunoassay formats, such as ELISA or competitive binding assays, could be developed for the rapid detection and quantification of Valproyl taurinamide in biological fluids.
Receptor-Based Assays: Receptor-based assays rely on the specific interaction between a ligand and its receptor. Since Valproyl taurinamide is a derivative of taurine (B1682933), it is conceivable that it may interact with taurine receptors. Studies have characterized taurine receptors in the mammalian brain, and assays have been developed to investigate the binding of taurine and its analogues to these receptors. A receptor-based assay for Valproyl taurinamide could potentially be developed by utilizing preparations of taurine receptors and measuring the displacement of a radiolabeled or fluorescently tagged taurine analogue by Valproyl taurinamide. This would provide information on the compound's affinity for the receptor and could be adapted for screening and quantification purposes. The feasibility of this approach would depend on the specific binding affinity of Valproyl taurinamide for taurine receptors.
ELISA and Radioimmunoassay Development
Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are highly sensitive techniques for detecting and quantifying specific molecules in biological samples. The development of these assays for a small molecule like Valproyl taurinamide, which is a hapten (a small molecule that can elicit an immune response only when attached to a large carrier), requires a specialized approach.
Hapten-Carrier Conjugation:
To generate an immune response and produce antibodies against Valproyl taurinamide, it must first be conjugated to a larger carrier protein. acs.orgaptamergroup.com Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for assay development. acs.org
The conjugation process involves chemically linking Valproyl taurinamide to the carrier protein. Given the structure of Valproyl taurinamide (an amide derivative of valproic acid and taurine), a common method for conjugation is the use of a crosslinking agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). gbiosciences.com This would activate the carboxylic acid group of valproic acid within the Valproyl taurinamide structure, allowing it to form a stable amide bond with the primary amine groups on the lysine (B10760008) residues of the carrier protein. gbiosciences.com The molar ratio of hapten to carrier is a critical parameter that needs to be optimized to ensure the generation of high-affinity antibodies. acs.orgnih.gov
Antibody Production and Characterization:
Once the immunogen (Valproyl taurinamide-KLH conjugate) is prepared, it is used to immunize host animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. The resulting antisera or hybridoma supernatants are then screened for their ability to bind specifically to Valproyl taurinamide.
Assay Formats:
A competitive immunoassay format is typically employed for the detection of small molecules like Valproyl taurinamide.
Competitive ELISA: In a typical competitive ELISA, a known amount of Valproyl taurinamide conjugated to an enzyme (e.g., horseradish peroxidase) competes with the Valproyl taurinamide in the sample for binding to a limited number of specific antibody-coated wells. The amount of color produced is inversely proportional to the concentration of Valproyl taurinamide in the sample.
Radioimmunoassay (RIA): RIA follows a similar competitive principle, but instead of an enzyme-labeled conjugate, a radiolabeled version of Valproyl taurinamide (e.g., labeled with Iodine-125) is used. The amount of radioactivity measured is inversely proportional to the concentration of unlabeled Valproyl taurinamide in the sample.
The development and optimization of these assays involve careful selection of antibodies, optimization of reagent concentrations, and validation of assay performance in terms of sensitivity, specificity, precision, and accuracy.
Hypothetical ELISA Development Data for Valproyl Taurinamide
| Parameter | Result |
|---|---|
| Antibody Titer (Polyclonal Rabbit Anti-Valproyl Taurinamide) | 1:64,000 |
| Assay Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.08 ng/mL |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
| Cross-reactivity with Valproic Acid | < 1% |
| Cross-reactivity with Taurine | < 0.5% |
Cell-Based Bioassays for Functional Activity
Cell-based bioassays are essential for determining the biological activity of a compound and elucidating its mechanism of action. njbio.com For Valproyl taurinamide, which is being investigated for its anticonvulsant properties, relevant cell-based assays would focus on neuronal models of hyperexcitability and seizure-like activity. explorationpub.comexplorationpub.com
Neuronal Cell Culture Models:
Primary Neuronal Cultures: Cultures of primary hippocampal or cortical neurons from rodents can be used to create neuronal networks that exhibit spontaneous electrical activity. explorationpub.comexplorationpub.com These cultures provide a physiologically relevant system to study the effects of anticonvulsant compounds.
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons: The use of hiPSC-derived neurons offers a human-relevant model for assessing the efficacy and potential neurotoxicity of drug candidates. nih.govneuroproof.com
Induction of Epileptiform Activity:
To model seizure-like activity in vitro, neuronal cultures can be treated with pro-convulsant agents. A common method is the application of 4-aminopyridine (B3432731) (4-AP), a potassium channel blocker that induces neuronal hyperexcitability and synchronized bursting activity, mimicking epileptic discharges. nih.govneuroproof.com Another approach is the use of a magnesium-free medium, which removes the voltage-dependent block of NMDA receptors by Mg2+, leading to increased neuronal excitability. explorationpub.comexplorationpub.com
Measurement of Functional Activity:
Microelectrode Array (MEA) Recordings: Neurons cultured on MEAs allow for the non-invasive, real-time monitoring of electrical activity from multiple sites within the neuronal network. nih.gov The effects of Valproyl taurinamide on parameters such as spike rate, burst frequency, and network synchrony can be quantified to assess its ability to suppress epileptiform activity.
Calcium Imaging: Intracellular calcium imaging with fluorescent indicators can be used to visualize and quantify changes in neuronal activity in response to Valproyl taurinamide. Seizure-like events are associated with large, synchronized increases in intracellular calcium, and the ability of a compound to reduce the frequency and amplitude of these events can be measured.
Neuroprotection Assays: The neuroprotective effects of Valproyl taurinamide can be evaluated in neuronal cultures exposed to excitotoxic insults (e.g., high concentrations of glutamate). nih.gov Cell viability can be assessed using assays such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH). nih.gov
Hypothetical Dose-Response of Valproyl Taurinamide on 4-AP Induced Bursting in Primary Cortical Neurons (MEA Data)
| Concentration of Valproyl Taurinamide (µM) | Mean Burst Rate (% of Control) | Standard Deviation |
|---|---|---|
| 0.1 | 95.2 | 4.1 |
| 1 | 78.5 | 6.3 |
| 10 | 45.1 | 5.8 |
| 50 | 22.7 | 3.9 |
| 100 | 10.3 | 2.5 |
Computational and Theoretical Approaches in Valproryl Taurinamide Research
Molecular Docking and Dynamics Simulations of Valproryl Taurinamide-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the atomic level. These methods are instrumental in understanding the binding modes, affinities, and stability of the ligand-target complex, which are crucial for its therapeutic efficacy.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the binding sites of known or putative targets. For instance, based on the known pharmacology of its parent compound, valproic acid (VPA), potential targets could include histone deacetylases (HDACs) or enzymes involved in GABA metabolism. Docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.
Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-target interaction over time. mdpi.com These simulations model the movements and conformational changes of the complex in a simulated physiological environment. For this compound, MD simulations could be used to:
Assess the stability of the predicted binding pose from docking.
Calculate the binding free energy, providing a more accurate estimation of binding affinity.
Identify conformational changes in the target protein upon ligand binding.
Analyze the role of water molecules in mediating the interaction.
A study on a novel transthyretin (TTR) kinetic stabilizing ligand, TKS14, utilized MD simulations to investigate its binding and the contribution of its functional groups to TTR stabilization. mdpi.com The simulations revealed stable hydrogen bonding and electrostatic interactions, and the calculated binding free energy provided insights into the thermodynamic favorability of the interaction. mdpi.com A similar approach could be applied to this compound to elucidate its interactions with various targets.
| Computational Technique | Application to this compound | Potential Insights |
| Molecular Docking | Prediction of binding poses in target proteins (e.g., HDACs, GABA transaminase). | Identification of key interacting residues, preferred binding orientation. |
| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of the this compound-target complex. | Confirmation of binding stability, calculation of binding free energy, understanding of conformational changes. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for optimizing lead compounds and designing new analogs with improved efficacy and desirable properties.
For this compound, QSAR studies would involve synthesizing and testing a series of analogs with systematic structural modifications. The biological activity data, such as anticonvulsant efficacy, would then be correlated with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to develop a mathematical model. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding further synthetic efforts.
While specific QSAR studies on this compound are not yet available, research on derivatives of its parent compound, valproic acid (VPA), has demonstrated the utility of this approach. For example, studies on amide-derivatives and other structural analogs of VPA have shown how modifications to the VPA scaffold can significantly impact anticonvulsant activity and toxicity. mdpi.comnih.gov These studies provide a foundation for building QSAR models for this compound and its derivatives.
SPR models, on the other hand, focus on predicting physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties are critical for the drug-likeness and pharmacokinetic profile of a compound. By developing SPR models for this compound analogs, researchers can optimize these properties to enhance bioavailability and reduce potential liabilities.
| Modeling Approach | Focus | Application to this compound Analogs | Predicted Outcomes |
| QSAR | Biological Activity | Correlating structural features with anticonvulsant or other therapeutic activities. | Models to predict the potency of new analogs. |
| SPR | Physicochemical Properties | Correlating structural features with properties like solubility, and metabolic stability. | Models to predict the drug-likeness and pharmacokinetic profiles of new analogs. |
In Silico Prediction of this compound Biological Activities and Mechanistic Pathways
In silico methods for predicting biological activities and elucidating mechanistic pathways offer a rapid and cost-effective way to explore the therapeutic potential of a compound like this compound. nih.gov These approaches leverage large biological and chemical databases and sophisticated algorithms to generate hypotheses about a compound's mode of action and potential therapeutic applications.
One common approach is target prediction, where computational tools are used to identify potential protein targets for this compound based on its chemical structure. These tools often use machine learning models trained on known ligand-target interactions. By predicting the target profile of this compound, researchers can gain insights into its potential mechanisms of action and identify opportunities for drug repurposing.
For example, if in silico target prediction suggests that this compound interacts with enzymes involved in neurotransmitter metabolism, pathway analysis could be used to model the effects of this interaction on neuronal signaling pathways implicated in epilepsy. This could provide a deeper understanding of its anticonvulsant mechanism.
Machine Learning and Artificial Intelligence Applications in this compound Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling predictive modeling on large and complex datasets. researchgate.netarxiv.org These technologies can be applied at various stages of the drug discovery pipeline for this compound, from hit identification to lead optimization and even clinical trial design. researchgate.netnih.gov
In the context of this compound, ML models can be trained on existing data for VPA and its derivatives to predict the properties of new, hypothetical analogs. mdpi.com This can accelerate the design-synthesize-test cycle by prioritizing the most promising candidates for synthesis. Deep learning, a subset of ML, is particularly adept at learning from complex molecular structures and can be used to generate novel molecular scaffolds with desired properties. arxiv.org
ML can also be used to build more sophisticated QSAR and SPR models, as discussed in the previous section. By leveraging advanced algorithms, these models can capture non-linear relationships between chemical structure and biological activity, leading to more accurate predictions. arxiv.org Furthermore, ML can be used to analyze high-content screening data and identify subtle patterns that may not be apparent with traditional statistical methods.
The application of ML and AI in the discovery of new antibacterial agents has demonstrated the potential of these techniques to aid in the selection of potent lead compounds with desirable pharmacokinetic and toxicological profiles. nih.gov A similar data-driven approach could be applied to the development of this compound and its analogs.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Training models on existing data to predict the properties of new compounds. | Faster identification of promising this compound analogs with improved efficacy and safety. |
| Generative Models | Using deep learning to design novel molecules with desired characteristics. | Creation of new chemical entities based on the this compound scaffold with optimized properties. |
| Enhanced QSAR/SPR | Applying advanced algorithms to build more accurate predictive models. | More reliable prediction of the activity and properties of this compound analogs. |
| Data Analysis | Analyzing large datasets from high-throughput screening to identify meaningful patterns. | Deeper understanding of the structure-activity relationships and mechanisms of action. |
Future Directions and Translational Research Avenues for Valproryl Taurinamide
Identification of Novel Therapeutic Targets for Valproyl Taurinamide
Initial research has established Valproyl taurinamide as a central nervous system (CNS) active agent with notable anticonvulsant effects. nih.govresearchgate.net The mechanism of action is thought to be related to its structural components, valproic acid and taurine (B1682933), potentially involving the potentiation of GABAergic inhibitory activity. google.com However, the full spectrum of its molecular targets remains largely unexplored.
A patent for the use of valproic acid and its derivatives, including Valproyl taurinamide, suggests a potential role in the treatment of hepcidin deficiency. google.com This indicates a therapeutic possibility beyond its neurological applications and warrants further investigation into its effects on iron metabolism and related disorders.
Future research should aim to identify novel therapeutic targets for Valproyl taurinamide. High-throughput screening and proteomic approaches could uncover previously unknown binding partners and signaling pathways modulated by the compound. Given the diverse biological roles of its parent compounds, it is plausible that Valproyl taurinamide may have therapeutic potential in other areas, such as oncology or neurodegenerative diseases, though specific studies on Valproyl taurinamide in these areas are currently lacking in the available literature.
Table 1: Potential Therapeutic Areas for Valproyl Taurinamide Based on Derivative and Component Evidence
| Therapeutic Area | Rationale | Level of Evidence for Valproyl Taurinamide |
| Epilepsy | Demonstrated anticonvulsant activity in preclinical models. nih.govresearchgate.net | Preclinical |
| Hepcidin Deficiency | Included in a patent for derivatives of valproic acid for this indication. google.com | Investigational |
| Neurological Disorders | As a CNS active agent and derivative of valproic acid. huji.ac.il | General |
Exploration of Combination Strategies with Valproyl Taurinamide in Preclinical Settings
The efficacy of many therapeutic agents can be enhanced through combination with other drugs. This approach can lead to synergistic effects, dose reduction, and the mitigation of adverse effects. To date, there is a notable absence of published preclinical studies evaluating Valproyl taurinamide in combination with other therapeutic agents.
Future preclinical research should investigate the potential of combination strategies involving Valproyl taurinamide. For its established anticonvulsant activity, studies combining Valproyl taurinamide with other anti-epileptic drugs could reveal synergistic interactions that lead to improved seizure control. In potential new therapeutic areas, such as the aforementioned hepcidin-related disorders, combination with iron chelators or other modulators of iron metabolism could be explored.
Development of Advanced Delivery Systems for Valproyl Taurinamide
The pharmacokinetic profile of a drug can be significantly improved through the use of advanced delivery systems. While pharmacokinetic studies of Valproyl taurinamide have been conducted in mice and dogs, research into novel delivery formulations for this specific compound is not yet available in the scientific literature. viictr.org
A patent document concerning derivatives of valproic acid, which includes Valproyl taurinamide, mentions the potential for transdermal and subcutaneous sustained-release delivery systems. google.com These approaches could offer advantages in terms of maintaining stable therapeutic concentrations and improving patient compliance.
Future research in this area should focus on the formulation of Valproyl taurinamide into various advanced delivery systems. The table below outlines potential systems that could be explored.
Table 2: Potential Advanced Delivery Systems for Valproyl Taurinamide
| Delivery System | Potential Advantages |
| Liposomes | Enhanced bioavailability and targeted delivery. |
| Nanoparticles | Improved solubility and controlled release. |
| Hydrogels | Sustained local delivery. |
| Transdermal Patches | Non-invasive, sustained release. google.com |
| Subcutaneous Implants | Long-term, controlled release. google.com |
Emerging Technologies in Valproyl Taurinamide Research
Modern research technologies offer powerful tools for accelerating drug discovery and development. Currently, there is no published evidence of the application of emerging technologies such as CRISPR-Cas9 gene editing, computational modeling, or artificial intelligence in the specific context of Valproyl taurinamide research.
The application of these technologies holds significant promise for advancing our understanding of Valproyl taurinamide.
CRISPR-Cas9: This gene-editing tool could be used to create cell lines with specific genetic modifications to validate the molecular targets of Valproyl taurinamide and to explore the genetic determinants of its efficacy and potential side effects.
Computational Modeling and In Silico Screening: Molecular docking studies could predict the binding of Valproyl taurinamide to various protein targets, helping to elucidate its mechanism of action and identify potential off-target effects. Quantitative structure-activity relationship (QSAR) modeling could guide the design of new, more potent, and safer derivatives.
The integration of these cutting-edge technologies into future research plans will be crucial for unlocking the full therapeutic potential of Valproyl taurinamide and for expediting its path from preclinical discovery to potential clinical utility.
Q & A
Basic Research Questions
Q. What pharmacokinetic (PK) parameters of Valproryl Taurinamide should be prioritized in early-phase clinical trials, and how can they be accurately measured?
- Methodological Answer : Prioritize parameters such as Cmax (peak plasma concentration), AUC (area under the curve), Tmax (time to peak concentration), and half-life . These can be quantified using validated bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Parallel-group designs with varying infusion durations (e.g., 0.5–2 hours) are critical to assess exposure differences, as shorter infusions increase taurultam’s Cmax and AUC but minimally affect taurinamide .
Q. How should controlled experiments be designed to evaluate this compound’s antimicrobial efficacy while minimizing confounding variables?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials with standardized dosing regimens. Ensure blinding of participants and investigators to reduce bias. Confounding variables (e.g., baseline infection severity, comorbidities) should be stratified during randomization. Preclinical models (e.g., murine sepsis) should replicate human PK profiles to validate translational relevance .
Q. What ethical and methodological considerations are critical when recruiting human participants for this compound trials?
- Methodological Answer : Obtain ethical approval specifying inclusion/exclusion criteria (e.g., healthy volunteers vs. target patient populations). Document informed consent, emphasizing potential infusion-site discomfort (common in taurolidine studies). Use standardized data collection tools (e.g., electronic case report forms) to ensure consistency and reproducibility .
Advanced Research Questions
Q. How can conflicting PK data between this compound and its metabolites (e.g., taurultam) be resolved in translational research?
- Methodological Answer : Apply compartmental PK modeling to account for metabolite interconversion dynamics. Conduct dose-ranging studies to identify infusion protocols that maximize therapeutic exposure while minimizing variability. Systematic reviews (per Cochrane guidelines) can synthesize preclinical and clinical data to resolve contradictions, focusing on covariates like infusion rate and metabolite stability .
Q. What in silico strategies are recommended for predicting this compound’s tissue distribution and target engagement?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models parameterized with human PK data (e.g., volume of distribution, clearance rates from ). Incorporate in vitro binding affinity data for microbial targets (e.g., minimal inhibitory concentrations) to simulate tissue penetration. Validate predictions via microdialysis in preclinical models .
Q. How can researchers optimize this compound’s dosing intervals to balance efficacy and toxicity in immunocompromised populations?
- Methodological Answer : Implement Bayesian adaptive trial designs to dynamically adjust dosing based on real-time PK/PD data. Monitor biomarkers (e.g., cytokine levels for anti-endotoxin effects) and adverse events (e.g., infusion reactions). Leverage population PK models to account for inter-individual variability in drug metabolism .
Q. What experimental approaches address the limited bioavailability of this compound in solid tumor models?
- Methodological Answer : Develop nanoparticle-encapsulated formulations to enhance tumor penetration. Use dynamic contrast-enhanced MRI to quantify intratumoral drug accumulation. Combine with PK sampling to correlate tumor exposure with antitumor efficacy metrics (e.g., RECIST criteria) .
Data Analysis & Reproducibility
Q. How should contradictory results between in vitro and in vivo studies of this compound’s antitumor mechanisms be analyzed?
- Methodological Answer : Perform meta-regression analyses to identify methodological discrepancies (e.g., drug concentration ranges, exposure durations). Validate in vitro findings using ex vivo models (e.g., patient-derived organoids) that better replicate human PK conditions. Transparently report all experimental conditions to enable replication .
Q. What statistical methods are appropriate for handling skewed PK data in this compound studies?
- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normally distributed data. Use log-transformations to normalize AUC and Cmax values. For multivariate analysis, employ mixed-effects models to account for repeated measures and covariates like body weight or renal function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
